molecular formula C3H9NS B13258384 (2R)-2-Aminopropane-1-thiol

(2R)-2-Aminopropane-1-thiol

Cat. No.: B13258384
M. Wt: 91.18 g/mol
InChI Key: DJJIBYYAHJOUMY-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Stereospecific Amino Thiol Architectures

The defining characteristic of (2R)-2-Aminopropane-1-thiol is its specific three-dimensional arrangement. The "2R" designation indicates the configuration at the second carbon atom of the propane (B168953) chain, which is a stereogenic center. This specific spatial arrangement of the amino and thiol groups is crucial to its function in stereoselective reactions, where it can influence the formation of a particular enantiomer of a product. acs.org The presence of both a nucleophilic thiol group and a basic amino group on a chiral scaffold allows for precise molecular interactions. solubilityofthings.com

Importance of Chiral Thiol-Amine Functionality in Organic Synthesis and Coordination Chemistry

The dual functionality of chiral amino thiols like this compound is highly valuable in several areas of chemistry:

Organic Synthesis: These compounds serve as crucial intermediates in the asymmetric synthesis of complex molecules. researchgate.net The amine and thiol groups can be selectively reacted to build new carbon-heteroatom bonds, leading to the formation of chiral heterocycles, which are important structural motifs in many pharmaceuticals. researchgate.net For instance, they can be used in the synthesis of spiro[indoline-3,2′-thiazolidin]-2-one derivatives. cas.cz The "thiol-ene" click chemistry reaction is another area where these compounds find application, allowing for the functionalization of various materials. nih.gov

Coordination Chemistry: The thiol and amine groups are excellent ligands for metal ions. solubilityofthings.com The ability of this compound to chelate to a metal center through both its sulfur and nitrogen atoms can create well-defined, chiral coordination complexes. rsc.org These complexes can act as catalysts in asymmetric reactions, transferring their chirality to the products of the reaction. The development of target-specific radiopharmaceuticals is an area where the coordination chemistry of such ligands is of great interest. researchgate.net

Historical Context and Evolution of Research on this compound

The study of chirality dates back to the 19th century, with the pioneering work of scientists like Jean-Baptiste Biot and Louis Pasteur. vt.edu The recognition of the profound impact of stereochemistry on the properties of molecules spurred the development of methods for the synthesis of enantiomerically pure compounds. Research into chiral amino thiols has evolved from the initial interest in naturally occurring amino acids like cysteine to the synthesis and application of a wider variety of non-natural analogues. nih.govunipd.it The development of techniques for asymmetric synthesis and chiral separations has been crucial in advancing the study of compounds like this compound.

Academic Relevance and Research Landscape of this compound Studies

Current research on this compound and related chiral amino thiols is focused on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and stereoselective ways to synthesize these chiral building blocks. researchgate.net This includes the use of enzymatic resolutions and metal-catalyzed asymmetric transformations. nih.gov

Applications in Asymmetric Catalysis: A significant area of research involves the design and application of new chiral catalysts based on amino thiol ligands for a variety of organic transformations. acs.org

Materials Science: The ability of thiols to react with "enes" in click chemistry is being exploited to create functionalized polymers and surfaces with specific chiral properties. nih.gov

Bioorganic and Medicinal Chemistry: The structural similarity of this compound to natural molecules like cysteine suggests potential applications in the development of new therapeutic agents and diagnostic tools.

Below is a table summarizing some key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C3H9NS
Molecular Weight 91.18 g/mol
CAS Number 114179-97-4

Table generated based on available chemical data. sigmaaldrich.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9NS

Molecular Weight

91.18 g/mol

IUPAC Name

(2R)-2-aminopropane-1-thiol

InChI

InChI=1S/C3H9NS/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1

InChI Key

DJJIBYYAHJOUMY-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CS)N

Canonical SMILES

CC(CS)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2r 2 Aminopropane 1 Thiol and Its Stereoisomers

Enantioselective Synthesis Strategies for (2R)-2-Aminopropane-1-thiol

Enantioselective synthesis is paramount for producing the specific (R)-enantiomer of 2-aminopropane-1-thiol (B3045146), as the biological activity and chemical utility of chiral molecules are often stereospecific. The primary approaches focus on establishing the chiral center at the C2 position through asymmetric catalysis on prochiral precursors, employing chiral auxiliaries to direct bond formation, or utilizing the inherent selectivity of enzymes.

Asymmetric Catalysis in Precursor Formation

A key strategy for synthesizing this compound involves the asymmetric synthesis of its chiral precursor, (R)-2-aminopropan-1-ol. This can be effectively achieved through the asymmetric reduction of a prochiral ketone.

One prominent method is the asymmetric transfer hydrogenation of N-protected 1-aminopropan-2-one. For instance, (±) N-(tert-butoxycarbonyl)-1-aminopropan-2-one can be stereoselectively reduced using a ruthenium-based catalyst. The use of a chiral ligand, such as (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN), in conjunction with a ruthenium(II) complex and formic acid as the hydrogen source, facilitates the formation of the corresponding (R)-alcohol with high enantiomeric excess. scielo.br The resulting (+)-N-(tBoc)-1-aminopropan-2-ol can then be converted to the target thiol via activation of the primary alcohol (e.g., mesylation or tosylation) followed by nucleophilic substitution with a thiol-containing reagent.

Table 1: Asymmetric Reduction of N-Boc-1-aminopropan-2-one

Catalyst/Ligand Substrate Product Yield Enantiomeric Excess (e.e.)

Data sourced from a study on asymmetric transfer hydrogenation. scielo.br

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. thieme-connect.com For the synthesis of β-amino thiols, auxiliaries such as sulfinamides or oxazolidinones are particularly effective. thieme-connect.comnih.gov

A plausible route utilizing a sulfinamide auxiliary, such as (R)-tert-butanesulfinamide, involves its condensation with a ketone to form a chiral N-sulfinyl imine. Stereoselective reduction of this imine, for example with a hydride reagent, is directed by the bulky tert-butyl group, leading to the formation of a chiral amine with high diastereoselectivity. Subsequent cleavage of the auxiliary under mild acidic conditions yields the desired enantiomerically enriched primary amine. thieme-connect.com

Another advanced approach employs a cysteine-derived oxazolidinone auxiliary. This molecule can serve as a template for asymmetric transformations, such as alkylations, to set the desired stereocenter. A unique feature of this auxiliary is its ability to undergo an intramolecular N-to-S acyl transfer, converting the stable amide product into a more reactive thioester, which can then be transformed into the target aminothiol (B82208). nih.gov

Enzymatic and Biocatalytic Pathways for Chiral Production

Biocatalysis offers a green and highly selective alternative for producing chiral compounds. Enzymes operate under mild conditions and can exhibit exceptional enantio- and regioselectivity. For the synthesis of this compound, key enzymatic strategies include kinetic resolution of a racemic precursor and the asymmetric synthesis from a prochiral substrate.

A relevant pathway starts from the amino acid D-alanine, which possesses the desired (R)-configuration at the C2 carbon. D-alanine can be reduced to the corresponding amino alcohol, (R)-2-aminopropan-1-ol, which is a direct precursor to the target thiol. chemicalbook.com Furthermore, biocatalytic stereoinversion provides a powerful method to convert the more abundant and cheaper L-amino acids into their D-counterparts. nih.govrsc.org For example, an engineered E. coli cell factory co-expressing an L-amino acid deaminase and a D-amino acid dehydrogenase can convert L-alanine into D-alanine with high yield and enantiomeric excess (>99%). rsc.org This D-alanine can then be chemically reduced to (R)-2-aminopropan-1-ol.

Diastereoselective Synthesis Routes to this compound

Diastereoselective synthesis is employed when a molecule already contains a chiral center and a new one is being created. The goal is to control the relative stereochemistry between these centers. In the context of this compound, this would typically involve starting with a chiral molecule and performing a reaction that introduces the amine or thiol group.

A general and highly diastereoselective method involves the condensation reaction between a chiral β-aminothiol and a 2-acylbenzoic acid. This reaction proceeds cleanly to form thiazolo[2,3-a]isoindolin-5-one systems. When a non-racemic, chiral β-aminothiol is used, the product is formed as a single diastereoisomer, demonstrating excellent stereochemical control. arkat-usa.org This principle can be applied to reactions where this compound itself is used as a starting material to build more complex chiral structures.

Another strategy involves the use of chiral N-sulfinyl imines. The addition of nucleophiles to these imines, which already contain a stereocenter, can proceed with high diastereoselectivity, controlled by the existing chiral auxiliary. thieme-connect.com Similarly, three-component condensation reactions catalyzed by Lewis acids have been shown to produce α-hydroxy-β-amino acid derivatives with high diastereoselection. nih.gov These methodologies highlight the potential for controlling the stereochemistry in reactions involving precursors to this compound.

Stereoinversion and Resolution Techniques for Enantiomeric Enrichment

When a desired enantiomer is not directly accessible or is formed as part of a racemic mixture, stereoinversion and resolution techniques are essential for its isolation.

Stereoinversion is the process of converting one enantiomer into the other. A classic chemical method for achieving this is the Mitsunobu reaction, which allows for the inversion of a secondary alcohol's stereocenter. beilstein-journals.org For example, if (S)-2-aminopropan-1-ol were more readily available, its N-protected form could be treated with a nucleophile (e.g., a thioacetate) under Mitsunobu conditions to invert the stereocenter while simultaneously introducing the sulfur functionality, leading to the (R)-configured product. Biocatalytic stereoinversion, as mentioned previously, provides a powerful route to convert L-amino acids to D-amino acids, which are precursors for the (R)-aminothiol. nih.govescholarship.org

Resolution is the process of separating a racemic mixture into its individual enantiomers. A common method is to react the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. lumenlearning.comlibretexts.org These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. spcmc.ac.in For resolving racemic 2-aminopropane-1-thiol (or its precursor, 1-amino-2-propanol), a chiral acid like (+)-tartaric acid or its derivatives can be used. libretexts.orgspcmc.ac.in A specific study demonstrated the successful resolution of racemic 1-amino-2-propanol by forming diastereomeric half-amides with di-o-benzoyl-(+)-tartaric acid anhydride (B1165640), which were then separated by chromatography. researchgate.net After separation, the chiral resolving agent is removed to yield the pure enantiomers.

Table 2: Resolution of Racemic 1-Amino-2-propanol

Resolving Agent Substrate Products Separation Method

Data sourced from a study on the resolution of racemic 1-amino-2-propanol. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can incorporate several of these principles.

Biocatalysis is a cornerstone of green chemistry. The use of enzymes or whole-cell systems for enantioselective synthesis, kinetic resolution, or stereoinversion operates under mild, aqueous conditions, avoiding harsh reagents and high temperatures. nih.govrsc.org This reduces energy consumption and waste generation.

The use of microwave-assisted synthesis can also be considered a green technique. Microwave heating can dramatically reduce reaction times, increase product yields, and sometimes enable the use of less hazardous solvents. researchgate.net

Another key aspect is atom economy , which favors reactions where the maximum number of atoms from the reactants are incorporated into the final product. Asymmetric catalytic methods, such as transfer hydrogenation, often exhibit high atom economy compared to stoichiometric methods like those using chiral auxiliaries, which must be added and then removed. scielo.br The development of catalytic and one-pot reaction cascades is a significant step towards more sustainable chemical manufacturing. rsc.org

Comparative Analysis of Synthetic Route Efficiency and Stereoselectivity

Two common and effective methodologies for the synthesis of this compound begin with (R)-Alanine. Both routes proceed via the key intermediate, (R)-2-[(tert-butoxycarbonyl)amino]propan-1-ol ((R)-N-Boc-alaninol), but diverge in the method used to convert the primary alcohol into the desired thiol functionality. The stereochemical purity of the starting alanine (B10760859) is crucial, as the chiral center is carried through the entire synthetic sequence.

Route 1: Synthesis via Mesylation and Thioacetate (B1230152) Displacement

This well-established route involves the activation of the primary alcohol of N-Boc-alaninol as a mesylate, followed by nucleophilic substitution with a thiol surrogate, typically potassium thioacetate.

The key steps are:

N-Protection: The amino group of (R)-Alanine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically high-yielding and proceeds without racemization.

Reduction: The carboxylic acid of N-Boc-(R)-Alanine is reduced to a primary alcohol to form (R)-N-Boc-alaninol. This is commonly achieved using borane (B79455) reagents (e.g., BH₃·THF) or by converting the acid to a mixed anhydride followed by reduction with sodium borohydride (B1222165) (NaBH₄), which ensures high yields and retention of stereochemistry.

Activation: The resulting hydroxyl group of (R)-N-Boc-alaninol is converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA), yielding the corresponding mesylate. This step is generally efficient.

Nucleophilic Substitution: The mesylate is displaced by potassium thioacetate via an Sₙ2 reaction. This step introduces the sulfur atom and proceeds with high efficiency.

Deprotection: The final step involves the removal of both the Boc protecting group and the acetyl group from the thioester. This is typically accomplished in a one-pot procedure using a strong acid, such as hydrochloric acid (HCl), to yield the hydrochloride salt of this compound.

Route 2: Synthesis via the Mitsunobu Reaction

An alternative approach for converting the alcohol to the thiol functionality is the Mitsunobu reaction. This reaction allows for a direct, one-step conversion of the alcohol to a thioester with a defined inversion of stereochemistry, although for a primary alcohol like N-Boc-alaninol, stereochemical inversion is not a factor at the reaction center. organic-chemistry.orgnih.gov

The key steps are:

N-Protection and Reduction: Steps 1 and 2 are identical to Route 1, providing (R)-N-Boc-alaninol with high yield and optical purity.

Mitsunobu Reaction: (R)-N-Boc-alaninol is reacted with thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This reaction directly forms the N-Boc-S-acetyl protected intermediate.

Deprotection: Similar to Route 1, the protecting groups are removed with strong acid to afford the final product.

Efficiency and Stereoselectivity Comparison

Both routes are highly effective in producing enantiomerically pure this compound, primarily because they start from an enantiopure precursor ((R)-Alanine) and the reaction conditions for the subsequent steps are generally mild enough to prevent racemization of the existing stereocenter.

Route 2 (Mitsunobu Reaction) offers a more direct conversion of the alcohol to the thioester, potentially shortening the sequence if the activation step is considered separate. However, the Mitsunobu reaction has notable drawbacks, including the use of stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which can lead to purification challenges due to byproducts like triphenylphosphine oxide and the corresponding hydrazine (B178648). organic-chemistry.orgscribd.com While effective, yields can sometimes be lower than the mesylation-displacement sequence, and the reagents are more expensive and hazardous.

The stereoselectivity for both routes is exceptionally high, with the enantiomeric excess of the final product being essentially identical to that of the starting (R)-Alanine, typically >99% e.e.

Interactive Data Table: Comparative Analysis of Synthetic Routes for this compound

StepRoute 1: Mesylation/DisplacementRoute 2: Mitsunobu ReactionKey Comparison Parameters
Starting Material (R)-Alanine(R)-AlanineIdentical, readily available chiral pool source.
Key Intermediate (R)-N-Boc-alaninol mesylate(R)-N-Boc-alaninolRoute 1 requires an additional activation step.
Thiol Introduction Sₙ2 with Potassium ThioacetateMitsunobu with Thioacetic AcidRoute 1 is a classic Sₙ2; Route 2 is a redox-condensation. organic-chemistry.org
Typical Overall Yield High (often 70-85% over 4 steps)Moderate to High (often 60-80% over 3 steps)Route 1 is generally more robust in terms of yield.
Stereoselectivity Excellent (>99% e.e. retained)Excellent (>99% e.e. retained)No significant racemization observed in either route.
Reagent Complexity Lower (standard reagents like MsCl, TEA)Higher (PPh₃, DEAD/DIAD)Mitsunobu reagents are more complex and generate more byproducts. scribd.com
Purification Straightforward, focus on sulfur impuritiesMore complex due to PPh₃=O and hydrazine byproductsRoute 1 is generally easier to purify on a large scale.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2r 2 Aminopropane 1 Thiol

Thiol Group Reactivity: Oxidation, Alkylation, and Addition Reactions

The thiol group (-SH) in (2R)-2-Aminopropane-1-thiol is a focal point of its reactivity, readily participating in oxidation, alkylation, and addition reactions.

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of various sulfur-containing products. Mild oxidation typically converts thiols to disulfides. In the case of this compound, this would result in the formation of a disulfide-linked dimer. The thermodynamics of this process favor disulfide formation over the analogous peroxide formation from alcohols due to the greater strength of the S-S single bond compared to the O-O bond. ambeed.com Stronger oxidizing agents can further oxidize the thiol group to sulfonic acids. ambeed.com The oxidation state of sulfur can range from -2 in the thiol to +6 in a sulfonic acid. ambeed.com The oxidation of sulfides with reagents like hydrogen peroxide can initially yield sulfoxides, which can be further oxidized to sulfones. ambeed.com

Alkylation: The nucleophilic nature of the thiol group allows it to undergo S-alkylation reactions with various electrophiles, such as alkyl halides, to form thioethers. For instance, reaction with iodoacetamide (B48618) can be used to form an alkylated derivative. The thiol group can also be involved in the displacement of leaving groups, such as triflates, after which the resulting thioester can be hydrolyzed to the thiol and subsequently alkylated to a thioether. google.com

Addition Reactions: Thiols can participate in addition reactions, most notably the thiol-ene reaction, which involves the addition of a thiol across a double bond to form a thioether. wikipedia.org This reaction can proceed via either a free-radical or a Michael-type addition mechanism. The free-radical addition typically results in an anti-Markovnikov product. wikipedia.org

Table 1: Reactivity of the Thiol Group in this compound
Reaction TypeReagent/ConditionProduct TypeReference
Oxidation (mild)Air, mild oxidantsDisulfide ambeed.com
Oxidation (strong)Strong oxidizing agents (e.g., H₂O₂, peracids)Sulfonic acid ambeed.com
AlkylationAlkyl halides (e.g., iodoacetamide)Thioether
Addition (Thiol-ene)AlkenesThioether wikipedia.org

Amine Group Reactivity: Acylation, Condensation, and Salt Formation

The primary amine group (-NH₂) in this compound provides another site for a variety of chemical transformations, including acylation, condensation, and salt formation.

Acylation: The amine group readily reacts with acylating agents such as acyl chlorides and anhydrides to form stable amide bonds. iris-biotech.de For example, acylation with di-tert-butyl dicarbonate (B1257347) can be used to protect the amine group as a carbamate (B1207046) derivative. google.com This reactivity is fundamental in peptide synthesis and modification.

Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). These reactions are often reversible. A notable example is the condensation of an amine with ortho-phthalaldehyde (OPA) and a thiol, which is a classic method for derivatization. researchgate.net Interestingly, under certain conditions, OPA can condense with two primary amines even in the absence of a thiol. researchgate.net

Salt Formation: As a basic functional group, the amine can react with acids to form ammonium (B1175870) salts. This is a common way to improve the water solubility and crystalline nature of aminothiols. For instance, this compound can be converted to its hydrochloride salt. bldpharm.com

Table 2: Reactivity of the Amine Group in this compound
Reaction TypeReagent/ConditionProduct TypeReference
AcylationAcyl chlorides, anhydridesAmide iris-biotech.de
CondensationAldehydes, ketonesImine (Schiff base) researchgate.net
Salt FormationAcids (e.g., HCl)Ammonium salt bldpharm.com

Intramolecular Cyclization and Heterocycle Formation

The presence of both a nucleophilic amine and a thiol group within the same molecule allows for intramolecular reactions, leading to the formation of heterocyclic structures. The proximity of these functional groups can facilitate cyclization reactions under appropriate conditions.

One potential pathway is the formation of a thiazolidine (B150603) ring. This can occur through the reaction of the amine group with a carbonyl compound to form an imine, which is then attacked intramolecularly by the thiol group. While direct evidence for this compound is limited in the provided search results, the formation of thiazinanones from reactions involving an amine, a carbonyl, and a mercapto acid highlights the general principle of forming sulfur and nitrogen-containing heterocycles. nih.govsemanticscholar.org Thiol-catalyzed acyl radical cyclization is another method for forming cyclic ketones. organic-chemistry.org

Stereochemical Stability and Epimerization Studies of this compound

The stereochemical integrity of the chiral center at the C2 position is a crucial aspect of the chemistry of this compound. Reactions involving this chiral center or conditions that could lead to its inversion (epimerization) are of significant interest.

In many reactions, such as the synthesis of certain biologically active molecules, maintaining the stereochemistry is paramount. For example, in the synthesis of pseudonorephedrine, the inversion of stereochemistry at a benzylic carbon is a key step achieved via nucleophilic cyclization and hydrolysis of an oxazolidinone intermediate. google.com Studies on related amino alcohols have shown that enzymatic reactions can proceed with high stereoselectivity, allowing for the separation of diastereomers. beilstein-journals.org The stability of the chiral center in this compound under various reaction conditions would need to be experimentally determined for specific transformations.

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the kinetics and mechanisms of the reactions of this compound is essential for controlling reaction outcomes and optimizing conditions. The rates of reaction for both the thiol and amine groups can be influenced by a variety of factors.

Influence of Solvent and Environmental Parameters on Reactivity Profiles

The choice of solvent can significantly impact the reactivity and even the mechanistic pathway of reactions involving this compound.

Polar, protic solvents like water and alcohols can stabilize ionic intermediates and transition states, which can accelerate Sₙ1-type reactions. libretexts.org Conversely, these solvents can also stabilize the nucleophile, potentially slowing down Sₙ2 reactions. libretexts.org The polarity of the solvent can also affect equilibria, such as the tautomerization of 2-mercaptopyridines between their thione and thiol forms. jrimt.jp In the case of phosphoryl group transfers, changing the solvent from water to ethanol (B145695) can alter the reaction mechanism and significantly decrease the reaction rate. nih.gov The influence of the solvent on the reactivity of this compound would depend on the specific reaction being considered, with factors like solute-solvent interactions playing a key role in stabilizing reactants, intermediates, and transition states. mdpi.com

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
Iodoacetamide
Di-tert-butyl dicarbonate
ortho-Phthalaldehyde (OPA)
Pseudonorephedrine
2-Mercaptopyridine

Coordination Chemistry of 2r 2 Aminopropane 1 Thiol As a Chiral Ligand

Ligand Design Principles for Chiral Amino Thiols in Metal Coordination

The efficacy of a chiral ligand in inducing asymmetry in a metal complex is governed by several design principles. For chiral amino thiols like (2R)-2-Aminopropane-1-thiol, these principles are centered around its structural and electronic properties.

Chelation and Donor Atoms: this compound is a bidentate ligand, capable of coordinating to a metal center through the nitrogen atom of the amino group and the sulfur atom of the thiol group. This N,S-chelation forms a stable five-membered ring, a favored conformation in coordination chemistry. The combination of a "hard" amine donor (N) and a "soft" thiol donor (S) allows this ligand to bind effectively with a wide range of metal ions, from hard Lewis acids to soft ones, following Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Stereogenic Center: The core of its chiral influence is the stereogenic carbon atom at the 2-position, which has a fixed (R)-configuration. Upon coordination, this chiral center imposes a specific conformation (λ or δ) on the five-membered chelate ring. This fixed stereochemistry creates a rigid and predictable chiral environment, or "chiral pocket," around the metal ion.

Steric and Electronic Effects: The methyl group at the chiral center provides steric bulk. This steric hindrance can influence the coordination geometry, dictate the approach of substrates in catalytic reactions, and enhance enantioselectivity by favoring one reaction pathway over another. nih.gov The design of effective chiral ligands often involves optimizing these steric interactions to maximize asymmetric induction. nih.gov The electronic properties of the amino and thiol groups also play a crucial role in determining the stability and reactivity of the resulting metal complexes.

The modular nature of ligands derived from amino acids and related compounds allows for systematic tuning of these properties to achieve desired catalytic outcomes. arizona.edumdpi.com

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The thiol group is often deprotonated during the reaction to form a more nucleophilic thiolate, which binds strongly to the metal ion.

Transition metals are frequently used to create chiral catalysts. mdpi.comrsc.org The synthesis of transition metal complexes with this compound can be achieved by reacting the ligand with metal salts like copper(II) acetate (B1210297), zinc(II) chloride, or nickel(II) chloride in a solvent such as ethanol (B145695) or methanol. alfa-chemistry.com The reaction is often carried out under an inert atmosphere to prevent the oxidation of the thiol group.

For example, a typical synthesis could involve:

Dissolving the metal salt in a solvent.

Adding a stoichiometric amount of this compound, often with a base to facilitate deprotonation of the thiol.

Stirring the mixture at room temperature or with gentle heating to promote complex formation.

Isolation of the product by filtration or solvent evaporation.

The resulting complexes can have various stoichiometries (e.g., ML₂, M₂L₂) and geometries (e.g., square planar for Ni(II) and Pd(II), or tetrahedral/octahedral for Zn(II) and Cu(II)) depending on the metal ion's coordination preference and the reaction conditions. ntu.edu.sg

While less common than transition metal complexes, main group elements can also form adducts with amino thiols. The synthesis would be analogous to that of transition metal complexes, involving the reaction of the ligand with a main group compound, such as an organoaluminum or organotin halide. In these adducts, the ligand typically coordinates via a dative bond from the nitrogen and/or sulfur atoms without displacement of other groups on the metal. The Lewis acidity of the main group element and the donor strength of the N and S atoms are key factors in the formation and stability of these adducts.

Organometallic derivatives involve the formation of a direct metal-carbon bond in a complex that also contains the this compound ligand. These can be synthesized by reacting the chiral ligand with an organometallic precursor. For instance, a palladium(II) precursor like [Pd(allyl)Cl]₂ could react with the ligand to form a chiral allyl palladium complex. In such complexes, the aminothiol (B82208) ligand influences the stereochemical outcome of subsequent reactions involving the organometallic fragment, which is a cornerstone of many catalytic C-C bond-forming reactions.

Chiral Recognition and Asymmetric Induction in Coordination Compounds

Asymmetric induction is the process where a chiral feature in a reactant, catalyst, or solvent influences the formation of a specific stereoisomer in the product. wikipedia.org When this compound coordinates to a metal, its inherent chirality is transferred to the coordination sphere, creating a chiral catalyst.

Mechanism of Induction: This chiral environment forces incoming reactants (substrates) to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer of the product. The effectiveness of this "external asymmetric induction" is determined by the energy difference between the diastereomeric transition states. wikipedia.org

Chiral Recognition: The same principle applies to chiral recognition, where the chiral metal complex selectively binds to one enantiomer of another chiral molecule. xmu.edu.cnnih.gov This selective binding can be detected by various methods, including NMR spectroscopy or changes in optical properties, and is fundamental to processes like enantiomeric separation. For example, coordination polymers formed from Ag⁺ and chiral thiol ligands have demonstrated excellent selectivity in recognizing glucose enantiomers. xmu.edu.cn

The table below illustrates hypothetical enantiomeric excess (e.e.) values that could be achieved in a generic catalytic reaction using complexes of this compound, highlighting the influence of the metal center.

Metal IonReaction TypeAchieved Enantiomeric Excess (e.e.) (%)
Palladium(II)Allylic Alkylation92
Copper(II)Conjugate Addition85
Zinc(II)Aldol Reaction78
Nickel(II)Michael Addition88

This table contains representative data based on typical values for similar chiral N,S-ligand systems to illustrate the concept of asymmetric induction.

Spectroscopic and X-ray Crystallographic Analysis of Coordination Geometries

The precise structure and bonding within these coordination compounds are elucidated using a combination of spectroscopic and crystallographic techniques. nih.gov

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Coordination of the amino and thiol groups to a metal center leads to characteristic shifts in their vibrational frequencies. The N-H stretching vibration (typically ~3300-3400 cm⁻¹) and the S-H stretch (~2550 cm⁻¹) are key diagnostic peaks. The S-H peak is expected to disappear upon deprotonation and coordination, while the N-H stretch often shifts to a lower wavenumber. jocpr.comorientjchem.org New bands at lower frequencies (typically < 600 cm⁻¹) corresponding to M-N and M-S bonds may also appear. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the ligand's environment. Upon complexation, the chemical shifts of the protons and carbons near the N and S donor atoms will change significantly due to the influence of the metal ion.

UV-Visible (UV-Vis) Spectroscopy: For complexes with transition metals like copper or nickel, UV-Vis spectroscopy can reveal information about the d-orbital splitting and the coordination geometry through the analysis of d-d transitions and ligand-to-metal charge transfer (LMCT) bands. nih.gov Thiolate-to-metal charge transfer bands are often intense and can be a key feature. washington.edu

The following table summarizes expected IR spectral shifts upon coordination of this compound.

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Interpretation
ν(S-H)~2550AbsentDeprotonation and coordination of thiolate
ν(N-H)~3350~3250Coordination of amino group
ν(M-N)-~400-500Formation of metal-nitrogen bond
ν(M-S)-~300-400Formation of metal-sulfur bond

This table presents typical frequency ranges and is for illustrative purposes.

Ligand Exchange Dynamics and Stability of Metal-Thiolate Bonds

The study of ligand exchange dynamics and the stability of the formed metal-thiolate bonds is crucial for understanding the behavior of coordination complexes in various chemical and biological systems. For the chiral aminothiol, this compound, these aspects are of particular interest due to the ligand's potential applications in asymmetric catalysis and as a chiral building block. The presence of both a soft thiol donor and a harder amine donor allows for versatile coordination behavior, influencing both the kinetic lability and thermodynamic stability of its metal complexes.

The dynamics of ligand substitution in metal complexes can be broadly categorized as either labile or inert. Labile complexes undergo rapid ligand exchange, typically with reaction half-lives of a minute or less, whereas inert complexes exchange ligands much more slowly nih.gov. The lability of a complex is governed by the kinetics of the substitution reaction and is influenced by several factors, including the electronic configuration of the metal ion, its size and charge, and the nature of the ligands involved nih.govjocpr.com.

Ligand exchange reactions generally proceed via one of two primary mechanisms: dissociative or associative. In a dissociative mechanism, a ligand first detaches from the metal center to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the formation of a higher-coordination-number intermediate through the initial binding of the incoming ligand.

The kinetic lability of metal complexes with this compound is expected to be highly dependent on the central metal ion. For instance, complexes with d-electron configurations that result in electrons occupying higher-energy, antibonding orbitals (such as in many d8 metal complexes) tend to be more labile nih.govjocpr.com. This is because the presence of electrons in antibonding orbitals can weaken the metal-ligand bonds, facilitating easier ligand replacement.

The stability of a metal complex is a thermodynamic concept, relating to the equilibrium position of the complex formation reaction. A high stability constant indicates that the complex is thermodynamically favored. There is not always a direct correlation between thermodynamic stability and kinetic inertness; a complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable yet kinetically inert nih.gov.

The chelate effect also plays a significant role in the stability of complexes formed with this compound. As a bidentate ligand, it can form a stable five-membered chelate ring by coordinating to a metal center through both the sulfur of the thiolate and the nitrogen of the amine group. This chelation leads to a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

The table below provides a qualitative overview of the expected kinetic lability for hypothetical octahedral complexes of this compound with various transition metal ions, based on their typical d-electron configurations and known trends in coordination chemistry.

Metal Iond-Electron ConfigurationExpected Kinetic Lability
Cr(III)Inert
Mn(II)d⁵ (high spin)Labile
Fe(III)d⁵ (high spin)Labile
Co(III)d⁶ (low spin)Inert
Ni(II)d⁸Labile
Cu(II)d⁹Very Labile
Zn(II)d¹⁰Labile

The stability of the metal-thiolate bond in complexes of this compound is also influenced by the pH of the solution, as the protonation state of both the thiol and amine groups is pH-dependent. At physiological pH, the amine group is likely to be protonated, which can affect its ability to coordinate. The deprotonation of the thiol group is essential for the formation of the stable thiolate bond.

Applications of 2r 2 Aminopropane 1 Thiol in Asymmetric Catalysis

Enantioselective Transformations Catalyzed by (2R)-2-Aminopropane-1-thiol Derivatives

Derivatives of chiral aminothiols are employed in a range of important asymmetric reactions. The specific reaction type often dictates the choice of the metal and the fine-tuning of the ligand structure.

Asymmetric hydrogenation is a fundamental process for producing chiral alcohols from prochiral ketones. organic-chemistry.orgcore.ac.uk Iridium complexes bearing chiral ligands are particularly effective for this transformation. ajchem-b.com Research on tridentate chiral spiro aminophosphine (B1255530) ligands containing a thioether moiety (SpiroSAP ligands) has demonstrated their high efficiency and enantioselectivity in the iridium-catalyzed hydrogenation of challenging substrates like β-alkyl-β-ketoesters and dialkyl ketones. nih.gov

These tridentate ligands create a stable and well-defined chiral environment around the iridium center, which is crucial for differentiating between the two faces of the ketone substrate. nih.gov The N-S linkage from an aminothiol (B82208) backbone would provide a stable chelate, positioning the rest of the ligand to effectively control the stereochemical outcome. Although direct data for this compound derived catalysts is sparse, the success of related N,S-ligands suggests their potential in this area.

SubstrateCatalyst SystemEnantiomeric Excess (ee)Reference
β-Alkyl-β-ketoestersIr-SpiroSAPHigh nih.gov
Dialkyl KetonesIr-SpiroSAPHigh nih.gov
Aromatic KetonesRu(II)/Chiral DiamineHigh (up to >99%) core.ac.uk
α,β-Unsaturated KetonesRu(II)/Rh(III) ComplexesHigh (up to 99%) organic-chemistry.org

This table presents data for conceptually similar catalyst systems to illustrate the potential application and performance.

The formation of carbon-carbon bonds is central to organic synthesis. nih.govnih.govrsc.org Chiral aminothiol derivatives have proven effective as ligands in several metal-catalyzed C-C bond-forming reactions.

Palladium-Catalyzed Allylic Alkylation: New "roofed" iminothioether ligands, synthesized from aminothiol precursors, have been used in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, achieving high enantioselectivity (up to 80% ee). clockss.org The N,S-ligand coordinates to the palladium center, controlling the facial selectivity of the nucleophilic attack on the π-allyl intermediate.

Copper-Catalyzed Henry (Nitroaldol) Reaction: Chiral thiols and disulfides derived from Cinchona alkaloids have been tested as ligands in the copper-catalyzed asymmetric Henry reaction between benzaldehyde (B42025) and nitromethane. researchgate.net These N,S-ligands achieved good enantioselectivity (up to 83% ee), demonstrating that the copper-aminothiol framework can effectively catalyze the formation of chiral β-nitroalcohols. researchgate.net

Copper-Catalyzed Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another key C-C bond-forming reaction. Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the sulfa-Michael addition of thiols to electrophilic olefins with high enantioselectivity. pkusz.edu.cn While this is an organocatalytic example, it highlights the utility of the thiol group in activating substrates for asymmetric transformations. Copper complexes with chiral amino acid-based ligands have also been used for the conjugate addition of diethylzinc (B1219324) to cyclic enones. nih.gov

Reaction TypeSubstrateCatalyst/Ligand TypeEnantiomeric Excess (ee)Reference
Pd-Allylic Alkylation1,3-diphenyl-2-propenyl acetate"Roofed" 2-iminothioether80% clockss.org
Cu-Henry ReactionBenzaldehyde + NitromethaneCinchona-derived thiolup to 83% researchgate.net
Cu-Conjugate AdditionCyclic enones + Et₂ZnAmino acid-based ligandup to 72% nih.gov
Organocatalytic Sulfa-Michael AdditionThiols + EnonesChiral N-Heterocyclic CarbeneHigh pkusz.edu.cn

This table showcases results from various C-C bond-forming reactions using catalysts derived from or related to chiral aminothiols.

Asymmetric cross-coupling reactions, such as the Suzuki, Negishi, or Hiyama reactions, are powerful methods for constructing C-C bonds, particularly for creating chiral centers. nih.govmdpi.com These reactions typically employ palladium or nickel catalysts with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov

While the use of ligands derived from simple aminothiols like this compound is not extensively reported in this specific area, the fundamental principle remains the same: a chiral ligand coordinates to the metal to influence the stereochemical outcome of the reductive elimination or other key steps in the catalytic cycle. For instance, nickel-catalyzed asymmetric Negishi cross-couplings of racemic α-bromoketones with arylzinc reagents have been developed using chiral pybox ligands to generate tertiary stereocenters with high enantioselectivity. nih.gov The development of N,S-ligands for such transformations represents an area for potential research, leveraging the unique electronic properties of the sulfur donor atom compared to the more common phosphorus and nitrogen donors.

Enantioselective oxidation reactions introduce oxygen-containing functional groups with high stereocontrol. While chiral catalysts for these reactions are well-developed, including Sharpless asymmetric epoxidation and dihydroxylation, the use of catalysts based on simple aminothiols is less common.

Catalyst Regeneration and Recycling Methodologies

A critical aspect of sustainable catalysis, particularly with expensive transition metals like rhodium and iridium, is the ability to regenerate and recycle the catalyst. Several strategies can be envisioned for catalysts derived from this compound.

Immobilization on a Solid Support: The chiral ligand or the final metal complex can be anchored to a solid support, such as a polymer resin or silica (B1680970) gel. This allows for easy separation of the heterogeneous catalyst from the reaction mixture by simple filtration. The catalyst can then be washed and reused in subsequent reaction cycles.

Use of Biphasic Systems: The catalyst can be designed to be soluble in a phase that is immiscible with the product phase. For example, using ionic liquids as the reaction medium can allow the catalyst to be retained in the ionic liquid phase while the product is extracted with a less polar organic solvent. Chiral Cu(II) complexes have been successfully recycled in the asymmetric Henry reaction using this approach. researchgate.net

Polymeric Ligands: The chiral aminothiol can be used as a monomer to synthesize a chiral polymer. The resulting polymeric ligand can coordinate to a metal, creating a recyclable catalyst. Iridium complexes with polymeric chiral diamine ligands have been shown to be efficient and recyclable for the asymmetric transfer hydrogenation of ketones, achieving very high total turnover numbers over multiple cycles. nih.gov

These methodologies address the economic and environmental concerns associated with homogeneous catalysis and are applicable to systems employing ligands derived from this compound.

Heterogenization and Immobilization Strategies for this compound Catalysts

The practical applicability of homogeneous catalysts like this compound in large-scale industrial processes is often hampered by challenges in separating the catalyst from the reaction mixture. To overcome this, various heterogenization and immobilization strategies are employed, which involve anchoring the catalyst onto a solid support. These approaches facilitate easy catalyst recovery through simple filtration and often enhance catalyst stability and reusability.

Common strategies for the immobilization of organocatalysts, which could be applied to this compound, include both non-covalent and covalent attachment methods. nih.gov

Covalent Immobilization: This involves the formation of a strong chemical bond between the catalyst and the support material. For this compound, either the amine or the thiol functional group can be used for covalent linkage.

Polymer Supports: A prevalent method involves the copolymerization of a modified catalyst monomer with a suitable backbone polymer. For instance, an unsaturated functional group could be introduced to this compound, allowing it to be incorporated into a polymer matrix, such as polystyrene or polyacrylates, via radical polymerization. A "bottom-up" approach where the catalyst immobilization and the creation of the polymer support occur simultaneously can be an efficient strategy. beilstein-journals.org Thiol-ene "click" chemistry offers a robust method for creating polymer beads where the catalyst is integrated into the network. beilstein-journals.org

Silica and Magnetic Nanoparticles: Silica-based materials and magnetic nanoparticles are attractive supports due to their high surface area, mechanical stability, and, in the case of the latter, facile magnetic separation. icm.edu.pl The surface of these materials can be functionalized with groups that can react with the amine or thiol moiety of this compound to form a stable linkage. For example, epoxy-functionalized supports can react with the thiol group to create a thioether bond, anchoring the catalyst. icm.edu.pl

Support MaterialImmobilization ChemistryPotential Advantages
Polymer Beads (e.g., Polystyrene)Co-polymerization, Thiol-ene additionHigh loading capacity, tunable properties
Silica GelSurface functionalization (e.g., with epoxides)High surface area, mechanical and thermal stability
Magnetic NanoparticlesCore-shell encapsulation, surface bindingEasy separation with an external magnet, high efficiency

Non-Covalent Immobilization: This strategy relies on weaker interactions such as acid-base interactions, hydrogen bonding, or ion-pairing to adsorb the catalyst onto a support. nih.gov While simpler to implement, the potential for catalyst leaching is higher compared to covalent methods.

Mechanistic Investigations of Asymmetric Catalytic Cycles

The catalytic prowess of this compound stems from its bifunctional nature, possessing both a primary amine and a thiol group. These groups can act in concert to activate substrates and control the stereochemical outcome of a reaction. A primary application for such a catalyst is in the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds.

The general mechanism for a thiol-Michael addition often proceeds via one of two main pathways, depending on the catalyst used: a base-catalyzed or a nucleophile-initiated mechanism. nih.govupc.edu

Base-Catalyzed Mechanism: In this pathway, the amine group of this compound can act as a Brønsted base, deprotonating a thiol nucleophile to generate a more reactive thiolate anion.

Thiolate Formation: The basic amine of the catalyst deprotonates the thiol nucleophile (R'-SH) to form a thiolate anion (R'-S⁻).

Nucleophilic Attack: The generated thiolate attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). This forms a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, often by the protonated catalyst, to yield the final adduct and regenerate the catalyst for the next cycle.

The chirality of the this compound catalyst is crucial in this process. It is proposed that the catalyst forms a chiral complex with the Michael acceptor through hydrogen bonding or other non-covalent interactions. This complex orients the substrate in a specific way, leading to a facial-selective attack by the thiolate and thus controlling the stereochemistry of the newly formed stereocenter.

Nucleophile-Initiated Mechanism: Alternatively, the thiol group of the catalyst itself could act as a nucleophile. However, in the context of adding another thiol to a Michael acceptor, the base-catalyzed pathway is more likely. The primary amine of this compound could also initiate catalysis by forming an iminium ion with an aldehyde or ketone substrate, a common activation strategy in organocatalysis. princeton.edu This would lower the LUMO of the substrate, making it more susceptible to nucleophilic attack.

The solvent can also play a significant role in the reaction mechanism and efficiency. Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediates, such as the thiolate anion, potentially accelerating the reaction rate. nih.gov

Detailed mechanistic studies, often employing techniques like kinetic analysis, in-situ spectroscopy, and computational modeling, are essential to fully elucidate the transition states and intermediates involved in the catalytic cycle of this compound. Such investigations are critical for the rational design of more efficient and selective catalysts for asymmetric transformations.

Derivatization Strategies and Functionalization of 2r 2 Aminopropane 1 Thiol

Synthesis of Novel Thiol-Amine Analogues with Modified Molecular Architectures

The synthesis of novel analogues of (2R)-2-aminopropane-1-thiol can be achieved by modifying its core structure to introduce new functionalities and alter its physicochemical properties. The presence of both a nucleophilic thiol and a nucleophilic amine group allows for selective or dual modification.

One common strategy involves the alkylation or acylation of the thiol and/or amine groups. For instance, the thiol group can be selectively alkylated under basic conditions, while the amine group can be acylated using acid chlorides or anhydrides. This differential reactivity allows for the stepwise introduction of different substituents.

Another approach is the modification of the propane (B168953) backbone. This could involve the introduction of substituents at the C1 or C3 positions, or the synthesis of analogues with different chain lengths between the amine and thiol groups. Such modifications can significantly impact the conformational flexibility and biological activity of the resulting molecules.

The synthesis of a series of 2-substituted 2-aminopropane-1,3-diols has been reported, which can serve as a blueprint for the design of novel this compound analogues. nih.gov In these syntheses, a phenyl ring was introduced into the alkyl chain, and the potency of the compounds was found to be dependent on the position of this ring. nih.gov This highlights the importance of systematic structural modification in tuning the properties of the final compounds.

Below is an interactive data table illustrating potential synthetic strategies for creating novel thiol-amine analogues from this compound.

Starting MaterialReagentReaction TypeProduct
This compoundAlkyl halide (e.g., methyl iodide)Thiol Alkylation(2R)-2-Amino-1-(methylthio)propane
This compoundAcid chloride (e.g., acetyl chloride)Amine AcylationN-((2R)-1-mercapto-propan-2-yl)acetamide
This compoundIsocyanate (e.g., phenyl isocyanate)Amine Carbamoylation1-((2R)-1-mercapto-propan-2-yl)-3-phenylurea
This compoundAldehyde/KetoneReductive AminationN-alkylated this compound derivatives

Conjugation Chemistry for Advanced Chemical Probe Synthesis

The dual functionality of this compound makes it an attractive building block for the synthesis of advanced chemical probes. These probes are valuable tools for studying biological systems, and often require the precise installation of reporter groups, such as fluorophores or affinity tags.

The thiol group is particularly useful for conjugation to biomolecules, such as proteins, through reactions with maleimides or haloacetamides. scispace.comrsc.org This allows for the site-specific labeling of cysteine residues in proteins. The amine group can be used to attach other functionalities, such as a fluorophore or a biotin (B1667282) tag, either before or after conjugation to the target biomolecule.

A one-pot thiol-amine bioconjugation to maleimides has been developed, which allows for simultaneous stabilization and dual functionalization. scispace.comrsc.org This strategy involves the consecutive conjugation of a thiol and an amine to a dibromomaleimide, resulting in a stable aminothiomaleimide. scispace.com This approach could be adapted for use with this compound to generate trifunctional conjugates.

The following table outlines potential conjugation strategies for creating chemical probes using this compound.

This compound DerivativeConjugation PartnerLinkageApplication
N-Fluoresceinyl-(2R)-2-aminopropane-1-thiolMaleimide-activated proteinThioetherFluorescent labeling of proteins
Biotinylated-(2R)-2-aminopropane-1-thiolHaloacetamide-functionalized surfaceThioetherImmobilization for affinity chromatography
This compoundDibromomaleimide and a reporter moleculeAminothiomaleimideDual functionalization of biomolecules

Polymerization and Material Science Applications of this compound Derivatives

Derivatives of this compound can be utilized as monomers in polymerization reactions to create functional materials with unique properties. The thiol and amine groups can participate in various polymerization mechanisms, including step-growth polymerization and thiol-ene reactions.

For example, the reaction of the thiol group with a diene can lead to the formation of linear or cross-linked polymers via thiol-ene chemistry. Similarly, the amine group can react with dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively. The chirality of this compound can also be exploited to create chiral polymers with potential applications in enantioselective separations or catalysis.

The development of thiol-reactive functional poly(meth)acrylates has been reported, which can be modified post-polymerization with thiols. researchgate.net This approach could be used to graft this compound onto a pre-existing polymer backbone, thereby introducing both thiol and amine functionalities into the material.

Probing Structure-Reactivity Relationships through Systematic Derivatization

Systematic derivatization of this compound provides a powerful tool for probing structure-reactivity relationships. By systematically modifying the structure of the molecule and evaluating the impact on its chemical reactivity or biological activity, it is possible to gain insights into the molecular determinants of its function.

For instance, a series of analogues with different substituents on the amine or thiol groups can be synthesized and their pKa values, nucleophilicity, or redox potentials can be measured. This information can then be used to develop quantitative structure-activity relationships (QSAR) that can guide the design of new derivatives with optimized properties.

The derivatization of free thiol groups is a crucial step in many analytical methods, such as in mass spectrometry imaging. nih.gov New derivatization reagents are continuously being developed to improve the detection and quantification of thiol-containing molecules in complex biological samples. nih.gov

Multicomponent Reactions Involving this compound as a Key Component

Multicomponent reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. The bifunctional nature of this compound makes it an ideal candidate for participation in MCRs.

One example of an MCR that could involve this compound is the furan-thiol-amine (FuTine) multicomponent reaction. researchgate.netresearchgate.net This reaction combines a furan, a thiol, and an amine to generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.net By using this compound as the thiol and amine source, it may be possible to synthesize novel chiral pyrrole-containing compounds.

Another potential MCR is the Passerini three-component reaction, which has been used to synthesize N-functional 2-(meth)acryloyloxy-2-(pentafluorophenyl)acetamide monomers. researchgate.net This reaction involves an isocyanide, a carboxylic acid, and an aldehyde or ketone. It may be possible to design a similar reaction in which this compound or one of its derivatives participates.

Advanced Spectroscopic and Chromatographic Characterization of 2r 2 Aminopropane 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For chiral compounds such as (2R)-2-Aminopropane-1-thiol, NMR provides invaluable information regarding the connectivity of atoms, and with certain modifications, can be used to assess enantiomeric purity and even assign absolute configuration.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Methyl (CH₃) protons: These would appear as a doublet due to coupling with the adjacent methine proton.

Methylene (B1212753) (CH₂) protons: These protons are diastereotopic due to the adjacent chiral center and may appear as a complex multiplet (AB quartet further split by the methine proton).

Methine (CH) proton: This signal would be a multiplet due to coupling with the methyl and methylene protons.

Amine (NH₂) and Thiol (SH) protons: These signals can be broad and their chemical shifts are concentration and solvent-dependent. They are also exchangeable with deuterium, a feature used to confirm their assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. purechemistry.org For this compound, three distinct signals are expected, corresponding to the methyl, methylene, and methine carbons. The chemical shifts provide insight into the nature of each carbon atom. nih.gov

Stereochemical Assignment: To determine the absolute configuration or enantiomeric excess, chiral derivatizing agents (CDAs) or chiral solvating agents can be employed. researchgate.net Reaction of the amine or thiol group with a chiral agent, such as Mosher's acid or (R)- and (S)-MPA, creates diastereomers that exhibit separate and distinct signals in the NMR spectrum. researchgate.netacs.org The difference in chemical shifts (Δδ) between the diastereomeric products can be used to assign the absolute configuration of the original enantiomer. researchgate.net

Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of this compound. researchgate.net By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the compound can be calculated with high accuracy. researchgate.net The absence of significant impurity signals in the spectrum is a primary indicator of high purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar structural motifs.

Atom Nucleus Predicted Chemical Shift (δ) in ppm Multiplicity Notes
CH₃ ¹H ~1.2 Doublet (d) Coupled to the CH proton.
CH₂ ¹H ~2.5 - 2.8 Multiplet (m) Diastereotopic protons, complex splitting.
CH ¹H ~3.0 - 3.3 Multiplet (m) Coupled to CH₃ and CH₂ protons.
NH₂ ¹H Variable (broad) Singlet (s, broad) Position and width are solvent/concentration dependent.
SH ¹H Variable (broad) Triplet (t) or broad singlet Position and width are solvent/concentration dependent.
CH₃ ¹³C ~20 - 25 -
CH₂ ¹³C ~35 - 40 -
CH ¹³C ~50 - 55 -

Mass Spectrometry Techniques for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Molecular Ion Peak: In a mass spectrum of this compound (C₃H₉NS), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its monoisotopic mass.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the unambiguous determination of the elemental formula. alevelchemistry.co.ukmeasurlabs.cominnovareacademics.inbioanalysis-zone.com For C₃H₉NS, the calculated exact mass is 91.04557 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Fragmentation Pattern: Electron ionization (EI) or other fragmentation techniques would cause the molecular ion to break apart into smaller, characteristic fragment ions. Expected fragmentation pathways for this compound include:

Loss of the thiol group (•SH) or a thio-radical.

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Cleavage of the C-C bond between the chiral center and the CH₂SH group.

Quantitative Analysis: Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), is a highly sensitive and selective method for quantitative analysis. nih.govacs.orgresearchgate.net Using isotopically labeled internal standards, the concentration of aminothiols can be determined at very low levels in complex matrices. researchgate.netuni-saarland.de

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Technique Significance
Molecular Formula C₃H₉NS - Basic chemical identity.
Nominal Mass 91 g/mol Low-Resolution MS Provides integer molecular weight.
Exact Mass 91.04557 Da HRMS Confirms elemental composition. bioanalysis-zone.com
Major Fragment Ion m/z = 44 EI-MS/MS Corresponds to [CH₃-CH=NH₂]⁺ from α-cleavage.
Major Fragment Ion m/z = 76 EI-MS/MS Corresponds to [M - CH₃]⁺.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. They are essential for confirming the presence of chirality and can be used to determine the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R). A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption of the molecule's chromophores. While simple aminothiols lack strong chromophores in the accessible UV range, derivatization with a chromophoric group can induce a measurable CD spectrum. The sign and intensity of the Cotton effects are unique to a specific enantiomer and can be used to confirm its identity and enantiomeric purity. unige.ch The absolute configuration can often be determined by comparing the experimental spectrum to that of a known standard or to theoretical calculations. purechemistry.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum provides information similar to a CD spectrum and the two are related by the Kronig-Kramers transforms. ORD is particularly useful in regions where the molecule does not absorb light. For this compound, a plain curve (a curve without distinct peaks) would be expected if no chromophores are present.

Vibrational Circular Dichroism (VCD): VCD is the infrared analog of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. unige.ch Since all molecules have infrared absorptions, VCD is a powerful tool for chiral analysis without the need for chromophores or derivatization. The VCD spectrum of this compound would be the mirror image of its (2S)-enantiomer. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be determined with high confidence. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule as it undergoes vibrational transitions. The spectrum provides a "fingerprint" of the molecule. Key characteristic absorption bands for this compound include:

N-H Stretching: Primary amines typically show two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹. These bands are usually sharper than O-H bands. libretexts.orglibretexts.orgdocbrown.info

S-H Stretching: The thiol group gives rise to a weak but sharp absorption band around 2550-2600 cm⁻¹. wikipedia.orgresearchgate.net

C-H Stretching: Absorptions for sp³ C-H bonds are found just below 3000 cm⁻¹.

N-H Bending: This vibration occurs around 1590-1650 cm⁻¹.

C-N Stretching: This appears in the 1020-1250 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. The selection rules for Raman are different, and non-polar bonds often give stronger signals. For this compound, the S-H and C-S stretching vibrations are expected to be prominent in the Raman spectrum. The S-H stretch appears around 2575 cm⁻¹, and its intensity can be monitored to follow reactions involving the thiol group. oceanoptics.com Surface-Enhanced Raman Spectroscopy (SERS) can be used for highly sensitive detection, especially when the thiol group is adsorbed onto a metal surface like gold or silver. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Intensity
Amine (N-H) Stretching 3300 - 3500 (two bands) 3300 - 3500 Medium (IR), Weak (Raman)
Amine (N-H) Bending 1590 - 1650 1590 - 1650 Medium to Strong (IR)
Thiol (S-H) Stretching 2550 - 2600 2550 - 2600 Weak (IR), Strong (Raman)
Alkane (C-H) Stretching 2850 - 2960 2850 - 2960 Strong (IR & Raman)
Alkane (C-H) Bending 1370 - 1470 1370 - 1470 Medium (IR & Raman)
C-N Stretching 1020 - 1250 1020 - 1250 Medium (IR)
C-S Stretching 600 - 700 600 - 700 Weak (IR), Medium (Raman)

Advanced Chromatographic Methods for Enantiomeric Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are paramount for separating the enantiomers of a chiral compound and determining its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times. Various types of CSPs, such as those based on polysaccharides, proteins, or cyclodextrins, can be employed. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. cat-online.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds or those that can be made volatile through derivatization, chiral GC-MS is an excellent technique for enantiomeric separation and quantification. nih.govnih.gov The sample is passed through a capillary column coated with a chiral stationary phase (e.g., Chirasil-Val). nih.govwiley.com The separated enantiomers are then detected by a mass spectrometer, which provides both high sensitivity and structural confirmation. Aminothiols typically require derivatization (e.g., acylation or silylation) to increase their volatility and improve chromatographic performance. wiley.comresearchgate.net

These methods allow for the precise determination of the enantiomeric excess (ee), a critical quality parameter for chiral compounds.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgnih.govnih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Absolute Configuration: By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the absolute spatial arrangement of the atoms can be determined, thus unambiguously assigning the R or S configuration to each chiral center. researchgate.net This method is considered the "gold standard" for absolute configuration determination, although it requires the ability to grow a high-quality single crystal of the compound or a suitable derivative. nih.govresearchgate.net While no crystal structure for this compound itself is publicly available, the technique has been successfully applied to numerous aminothiol (B82208) derivatives and other chiral molecules. mdpi.comresearchgate.netacs.org

Solid-State Structure: In addition to absolute configuration, X-ray crystallography reveals detailed information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. This information is crucial for understanding the physical properties of the compound and its interactions in a crystalline environment.

Computational and Theoretical Investigations of 2r 2 Aminopropane 1 Thiol

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and preferred three-dimensional arrangements (conformations) of a molecule. mpg.denumberanalytics.comarxiv.org These methods provide a detailed picture of electron distribution, molecular orbital energies, and the relative stabilities of different conformers. wayne.eduarxiv.org

The electronic structure of (2R)-2-aminopropane-1-thiol is characterized by the presence of two key functional groups: a primary amine (-NH₂) and a thiol (-SH). Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can map the electrostatic potential surface, revealing the nucleophilic nature of the nitrogen and sulfur atoms due to their lone pairs of electrons, and the electrophilic nature of the hydrogen atoms attached to them. Natural Population Analysis (NPA) can quantify the partial charges on each atom, confirming the charge transfer characteristics that govern its reactivity. mdpi.com

Conformational analysis is crucial for understanding the molecule's shape and how it interacts with its environment. nih.govnih.govwgtn.ac.nz For this compound, rotation around the C-C and C-S single bonds gives rise to various conformers. Theoretical calculations can predict the geometries and relative energies of these conformers. The stability of these conformers is governed by a balance of steric hindrance between the methyl, aminomethyl, and thiol groups, and intramolecular hydrogen bonding between the amine and thiol groups. It is generally expected that staggered conformations are energetically favored over eclipsed ones. ethz.ch A potential energy surface scan for the key dihedral angles can identify the global minimum energy structure and the energy barriers between different conformations. wgtn.ac.nzethz.ch

Dihedral AngleConformationRelative Energy (kcal/mol) (Hypothetical)Description
N-C-C-SAnti0.0The nitrogen and sulfur atoms are positioned on opposite sides of the central C-C bond, minimizing steric hindrance.
N-C-C-SGauche0.5 - 1.5The nitrogen and sulfur atoms are at approximately a 60° angle, which may be stabilized by a weak intramolecular hydrogen bond.
C-C-S-HAnti0.0The hydrogen of the thiol group is positioned away from the carbon backbone.
C-C-S-HGauche0.3 - 1.0The thiol hydrogen is closer to the rest of the molecule, potentially influencing interactions.

This table presents hypothetical relative energy values for plausible conformers of this compound based on general principles of conformational analysis. Actual values would require specific high-level quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tum.deresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamics, intermolecular interactions, and the influence of the environment, such as a solvent, on the molecule's behavior. researchgate.netacellera.com

For this compound, MD simulations can elucidate the nature of its intermolecular interactions in condensed phases. The primary forces at play include:

Hydrogen Bonding: The amine (-NH₂) and thiol (-SH) groups can act as both hydrogen bond donors and acceptors, leading to the formation of strong intermolecular networks.

Electrostatic Interactions: The partial charges on the atoms, determined from quantum chemical calculations, dictate the electrostatic interactions with neighboring molecules.

Solvent effects profoundly influence the conformation and reactivity of solutes. pitt.eduutwente.nl MD simulations can model this compound in various solvents to understand these effects. nih.gov In polar protic solvents like water, the molecule will form strong hydrogen bonds with solvent molecules, which can compete with and disrupt intramolecular hydrogen bonds, potentially favoring more extended conformations. In non-polar solvents, intramolecular interactions and self-association are likely to be more dominant. The simulation can track the radial distribution functions between solute and solvent atoms to quantify the structure of the solvation shell. mdpi.com

Interaction TypeWith Self (Pure Liquid)In Polar Solvent (e.g., Water)In Non-Polar Solvent (e.g., Hexane)
Hydrogen Bonding Strong (N-H···S, N-H···N, S-H···N, S-H···S)Strong solute-solvent H-bonds dominateWeak; intramolecular H-bonds may be favored
Dipole-Dipole ModerateModerate, competes with solute-solvent interactionsWeak
London Dispersion PresentPresentDominant intermolecular force
Overall Effect Strong self-associationGood solvation, potential for conformational changesPoor solvation, solute aggregation likely

This table summarizes the expected intermolecular interactions and solvent effects for this compound based on principles of physical chemistry and molecular simulation.

Density Functional Theory (DFT) for Reactivity Prediction and Transition State Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and, consequently, the chemical reactivity of molecules. mdpi.comnih.gov It is particularly valuable for studying reaction mechanisms, allowing for the calculation of energies of reactants, products, and the transition states that connect them. researchgate.netnih.govyoutube.com

A key application of DFT is the mapping of reaction pathways and the characterization of transition states. researchgate.net For instance, in a Michael addition reaction where the thiol acts as a nucleophile, DFT can be used to calculate the activation energy (the energy barrier of the transition state). acs.orgnih.gov This provides a quantitative prediction of the reaction rate. nih.govchemrxiv.org The geometry of the transition state reveals the precise atomic arrangement at the peak of the energy barrier, offering mechanistic insights. researchgate.net Comparing the activation barriers for reactions involving the thiol versus the amine group can predict the chemoselectivity under different conditions.

Reaction TypeReacting GroupCalculated Parameter (DFT)Significance
Protonation Amine (-NH₂)Proton Affinity (PA)Predicts basicity and behavior in acidic media.
Deprotonation Thiol (-SH)Acidity (pKa)Predicts the ease of forming the highly nucleophilic thiolate anion.
Nucleophilic Attack Thiolate (-S⁻)Activation Energy (ΔG‡)Quantifies the kinetic barrier for reactions like Michael additions or Sₙ2. researchgate.netnih.gov
Nucleophilic Attack Amine (-NH₂)Activation Energy (ΔG‡)Quantifies the kinetic barrier for reactions at the nitrogen center.

This table illustrates how DFT calculations can be used to predict the reactivity of this compound. The values of these parameters are essential for understanding and controlling its chemical behavior.

Computational Studies on Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. Computational methods are instrumental in understanding the subtle energetic and structural differences that underlie this phenomenon.

For this compound, its chirality means it will interact diastereomerically with other chiral molecules. A common strategy for chiral separation and analysis involves derivatization with a chiral reagent. For example, reacting a racemic amine with o-phthalaldehyde (B127526) (OPA) and a chiral thiol creates diastereomeric isoindole derivatives that can be separated chromatographically. researchgate.net

Computational studies, particularly molecular modeling and DFT, can be used to investigate the non-covalent interactions within these transient diastereomeric complexes. By building models of the complexes formed between a chiral selector (e.g., a chiral stationary phase or a derivatizing agent) and both the (R)- and (S)-enantiomers of 2-aminopropane-1-thiol (B3045146), one can analyze the differences in their interaction energies and structures. The basis for chiral recognition often lies in a combination of steric hindrance, hydrogen bonding, and π-π interactions, which create a more stable complex with one enantiomer over the other. researchgate.net Molecular docking simulations can predict the preferred binding mode and calculate a binding score, while DFT calculations can provide more accurate interaction energies for these predicted poses.

Interaction TypeRole in Chiral RecognitionComputational Method
Steric Hindrance One diastereomer may exhibit greater steric clash than the other, leading to destabilization.Molecular Mechanics (MM), Docking
Hydrogen Bonding Differential hydrogen bonding networks (in terms of number, distance, or angle) can stabilize one complex more favorably.MM, Molecular Dynamics (MD), DFT
π-π Stacking If an aromatic chiral selector is used, differential stacking with the analyte can contribute to recognition.DFT, MD
Dipole-Dipole Interactions Differences in the alignment of molecular dipoles can lead to energetic differentiation.DFT
Overall Interaction Energy The sum of all interactions determines the difference in stability between the two diastereomeric complexes.DFT, MM/GBSA or MM/PBSA from MD

This table outlines the key intermolecular forces that contribute to chiral recognition and the computational methods used to study them.

In Silico Design and Screening of Novel this compound Derivatives

In silico (computer-based) methods are now integral to the design and discovery of new molecules with specific functionalities, such as therapeutic agents or catalysts. nih.gov Starting from a lead compound like this compound, computational tools can be used to design and screen a virtual library of derivatives to identify candidates with improved properties. researchgate.net

The design process typically involves making targeted modifications to the parent structure. For this compound, this could include:

Alkylation or acylation of the amine group.

Substitution on the carbon backbone.

Attachment of the thiol group to larger molecular scaffolds.

Once a virtual library of derivatives is generated, it can be screened using a variety of computational techniques. If the goal is to design an enzyme inhibitor, molecular docking can be used to predict the binding affinity and pose of each derivative within the enzyme's active site. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can also be developed to rapidly predict the potency of new derivatives. nih.govnih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to filter out candidates with undesirable pharmacokinetic or toxicological profiles early in the design process. nih.gov This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Design StrategyTarget PropertyScreening MethodExample Application
Modify amine/thiol groups Increased binding affinity to a protein targetMolecular Docking, Free Energy Calculations (MM/PBSA)Design of novel enzyme inhibitors. researchgate.net
Add functional groups Altered solubility or lipophilicity (logP)QSAR, Property Calculation AlgorithmsImproving drug-like properties.
Build larger scaffolds Enhanced selectivity for a specific biological targetPharmacophore modeling, 3D-QSARDevelopment of targeted therapeutics.
Vary stereochemistry Improved chiral recognition or specific biological activityConformational Analysis, DockingCreating stereospecific ligands.
General Screening Low predicted toxicityADMET prediction modelsEarly-stage safety assessment. nih.gov

This table presents a workflow for the in silico design and screening of novel derivatives based on this compound.

Development of Advanced Analytical Methodologies for Research Applications of 2r 2 Aminopropane 1 Thiol

Quantitative Analysis in Reaction Mixtures and Synthetic Process Monitoring

The quantitative analysis of (2R)-2-Aminopropane-1-thiol in reaction mixtures is crucial for monitoring the progress of a synthesis, determining yield, and assessing enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying enantiomers. For aminothiols like this compound, derivatization is often necessary to introduce a chromophore or fluorophore for sensitive detection and to create diastereomers that can be separated on an achiral stationary phase. A widely used derivatization method involves reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC). wiley.comyakhak.org This reaction forms fluorescent diastereomeric isoindole derivatives that can be readily separated and quantified.

Alternatively, direct separation of the enantiomers can be achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have shown effectiveness in resolving a variety of chiral amines and amino acid esters. yakhak.org

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another viable technique for the quantitative analysis of volatile derivatives of this compound. Derivatization is essential to increase the volatility and thermal stability of the analyte. Common derivatizing agents for amino and thiol groups include acylating agents (e.g., trifluoroacetic anhydride) and silylating agents. wiley.comnih.gov Chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, are employed to achieve enantiomeric separation. wiley.com

A typical HPLC method for the quantitative analysis of a chiral aminothiol (B82208) after derivatization is summarized in the interactive table below.

ParameterValue
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Retention Time (R-isomer) Approx. 8.5 min
Retention Time (S-isomer) Approx. 10.2 min

This table presents typical parameters for the chiral HPLC analysis of a primary aminothiol and may require optimization for this compound.

Detection and Identification Strategies in Complex Chemical Systems

In complex matrices, the selective detection and unambiguous identification of this compound are challenging. Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is the gold standard for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. After chromatographic separation of the derivatized or underivatized enantiomers, the mass spectrometer can provide molecular weight information and fragmentation patterns that are unique to the compound, confirming its identity. Tandem mass spectrometry (MS/MS) further enhances selectivity and is invaluable for distinguishing the target analyte from co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the derivatized this compound is separated on a chiral capillary column and subsequently introduced into the mass spectrometer. The electron ionization (EI) mass spectra of the derivatives provide characteristic fragmentation patterns that serve as a fingerprint for the molecule, allowing for its positive identification. wiley.comnih.gov

The choice of derivatization reagent is critical for successful detection and identification. The ideal reagent not only improves chromatographic behavior but also imparts a predictable and informative fragmentation pattern in the mass spectrometer.

Method Validation and Quality Control in Chemical Research Contexts

Validation of the analytical method is essential to ensure that the results are reliable and reproducible. In a chemical research context, method validation demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). banglajol.infonih.govscirp.org

Accuracy: The closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following interactive table summarizes the typical acceptance criteria for these validation parameters in a research setting.

Validation ParameterAcceptance Criteria
Accuracy 98-102% recovery
Precision (Repeatability) RSD ≤ 2%
Precision (Intermediate) RSD ≤ 3%
Specificity No interference at the retention time of the analyte
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range Typically 80-120% of the target concentration
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

Advanced Sample Preparation Techniques for Enhanced Spectroscopic and Chromatographic Analysis

Effective sample preparation is a critical step in the analytical workflow, as it removes interfering substances from the matrix and concentrates the analyte of interest, thereby enhancing the sensitivity and robustness of the subsequent analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from solution. nih.gov For aminothiols in a reaction mixture, a reversed-phase SPE cartridge (e.g., C18) can be employed. The general procedure involves conditioning the cartridge with an organic solvent followed by an aqueous solution, loading the sample, washing away impurities with a weak solvent, and finally eluting the analyte with a strong organic solvent. This process effectively removes salts, catalysts, and polar byproducts.

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the aminothiol can be manipulated to facilitate its extraction into the organic layer, leaving water-soluble impurities behind.

Derivatization as a Sample Preparation Step: As mentioned previously, derivatization not only improves chromatographic and detection characteristics but also serves as a sample cleanup step. The derivatization reaction is often specific to the functional groups of the analyte, and the subsequent extraction of the derivative can leave behind unreacted starting materials and byproducts. wiley.comresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.